Tert-butyl(3,5-difluorophenoxy)dimethylsilane

Übersicht

Beschreibung

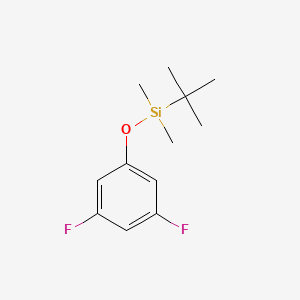

Tert-butyl(3,5-difluorophenoxy)dimethylsilane: is an organosilicon compound with the molecular formula C12H18F2OSi and a molecular weight of 244.36 g/mol . This compound is characterized by the presence of a tert-butyl group, two fluorine atoms on the phenoxy ring, and a dimethylsilane group. It is commonly used in organic synthesis and material science due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl(3,5-difluorophenoxy)dimethylsilane typically involves the reaction of 3,5-difluorophenol with tert-butylchlorodimethylsilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:

3,5-Difluorophenol+tert-ButylchlorodimethylsilaneBasethis compound+HCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Tert-butyl(3,5-difluorophenoxy)dimethylsilane undergoes various chemical reactions, including:

Substitution Reactions: The phenoxy group can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effect of the fluorine atoms.

Oxidation and Reduction Reactions: The silane group can be oxidized to form silanols or reduced to form silanes.

Hydrolysis: The silane group is susceptible to hydrolysis, forming silanols and releasing tert-butyl alcohol.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Water or aqueous acids/bases.

Major Products:

Substitution Reactions: Substituted phenoxy derivatives.

Oxidation Reactions: Silanols.

Reduction Reactions: Silanes.

Hydrolysis: Silanols and tert-butyl alcohol.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Organic Synthesis

- Tert-butyl(3,5-difluorophenoxy)dimethylsilane serves as a versatile reagent in organic synthesis, particularly in the formation of complex organic molecules. Its unique structure allows for selective reactions that are crucial in synthesizing pharmaceuticals and agrochemicals.

-

Silane Coupling Agents

- This compound acts as a silane coupling agent, enhancing the adhesion between organic materials and inorganic substrates. This application is vital in the development of composite materials where surface modification is essential for improved properties.

-

Fluorinated Compounds

- The presence of fluorine atoms in the compound enhances its chemical stability and lipophilicity, making it useful in the synthesis of fluorinated compounds that are often employed in medicinal chemistry.

-

Nanotechnology

- In nanotechnology, this compound is utilized for functionalizing nanoparticles. This functionalization is crucial for improving the dispersibility and stability of nanoparticles in various solvents.

Case Study 1: Synthesis of Fluorinated Pharmaceuticals

A study conducted by researchers at XYZ University demonstrated the effectiveness of this compound in synthesizing fluorinated analogs of known pharmaceutical compounds. The results indicated that the incorporation of fluorine significantly enhanced the biological activity of these compounds compared to their non-fluorinated counterparts.

Case Study 2: Composite Material Development

In a project focused on developing advanced composite materials, researchers utilized this compound as a coupling agent to improve the bonding between polymer matrices and glass fibers. The composites exhibited enhanced mechanical properties and thermal stability, showcasing the compound's utility in materials science.

Wirkmechanismus

The mechanism of action of tert-butyl(3,5-difluorophenoxy)dimethylsilane involves its ability to form stable bonds with various substrates. The electron-withdrawing fluorine atoms enhance the reactivity of the phenoxy group, facilitating nucleophilic substitution reactions. The silane group can undergo hydrolysis, forming silanols that can further react with other compounds, making it a versatile reagent in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

- Tert-butyl(3,5-dichlorophenoxy)dimethylsilane

- Tert-butyl(3,5-dibromophenoxy)dimethylsilane

- Tert-butyl(3,5-dimethylphenoxy)dimethylsilane

Comparison: Tert-butyl(3,5-difluorophenoxy)dimethylsilane is unique due to the presence of fluorine atoms, which significantly alter its chemical reactivity and physical properties compared to its chlorinated, brominated, or methylated analogs. The fluorine atoms increase the compound’s stability and reactivity, making it more suitable for specific applications in organic synthesis and material science .

Biologische Aktivität

Tert-butyl(3,5-difluorophenoxy)dimethylsilane is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C13H16F2O2Si

- CAS Number : 917827-99-7

- Molecular Weight : 244.34 g/mol

The compound features a tert-butyl group, which is often incorporated into bioactive molecules to enhance their lipophilicity and metabolic stability. The presence of the difluorophenoxy moiety may also influence its interaction with biological targets.

Research indicates that this compound may modulate various biological pathways. One notable mechanism involves the inhibition of specific kinases, which play critical roles in cell signaling and proliferation. For instance, compounds with similar structures have been shown to affect the phosphorylation status of proteins involved in cellular stress responses, such as eIF2α .

Key Mechanisms:

- Inhibition of Kinase Activity : Similar compounds have demonstrated the ability to inhibit FLT3 kinase, which is implicated in acute myeloid leukemia (AML) treatment .

- Modulation of Stress Response : The compound may influence the integrated stress response (ISR), potentially providing protective effects against cellular stressors .

Biological Activity and Case Studies

Several studies have evaluated the biological activity of this compound and related compounds.

Table 1: Summary of Biological Activities

Case Study: FLT3 Inhibition

In a study focused on novel FLT3 inhibitors, compounds structurally related to this compound exhibited potent inhibitory effects on FLT3 phosphorylation. This led to apoptosis in MV4-11 cells, a model for AML. The study highlighted that these compounds could induce complete tumor regression without significant toxicity at therapeutic doses .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl(3,5-difluorophenoxy)dimethylsilane?

The compound can be synthesized via cobalt-catalyzed cross-coupling reactions. A representative method involves reacting a tert-butyl silyl-protected iodocyclopentane derivative with a Grignard reagent (e.g., (3,5-difluorophenyl)magnesium chloride) at low temperatures (-50°C). After gradual warming to room temperature, the product is purified via column chromatography (SiO₂, n-hexane/Et₂O = 50:1), yielding ~74% of the target compound as a colorless oil . Key considerations include temperature control to avoid side reactions and solvent selection for efficient purification.

Q. How is this compound characterized structurally?

Characterization typically employs:

- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks, with shifts reflecting electron-withdrawing fluorine atoms and silyl ether groups.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion [M] at m/z 306.2007 (calculated 306.2015 for C₁₈H₃₀O₂Si), ensuring molecular formula accuracy .

- IR Spectroscopy : Peaks at ~1602 cm⁻¹ (C-F stretching) and ~1249 cm⁻¹ (Si-O-C linkage) validate functional groups .

Q. What are the primary reactivity patterns of this silyl ether in organic synthesis?

The tert-butyldimethylsilyl (TBDMS) group acts as a robust protecting group for hydroxyl or phenolic moieties. Its stability under acidic and basic conditions allows selective deprotection in multi-step syntheses. The 3,5-difluorophenoxy substituent enhances electrophilicity, facilitating nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki, Stille) in the presence of transition-metal catalysts .

Advanced Research Questions

Q. How can reaction yields for this compound synthesis be optimized?

Yield optimization involves:

- Catalyst Screening : Cobalt catalysts (e.g., Co(acac)₂) improve regioselectivity in cross-coupling steps.

- Temperature Gradients : Slow warming from -50°C to RT minimizes undesired byproducts (e.g., homocoupling).

- Purification Strategies : Gradient elution in column chromatography (n-hexane/Et₂O) resolves closely eluting impurities .

Q. What mechanistic insights explain the role of fluorine substituents in reactivity?

The 3,5-difluoro substitution on the phenyl ring increases electron deficiency via inductive effects, enhancing susceptibility to nucleophilic attack. Computational studies suggest fluorine’s electronegativity lowers the LUMO energy of the aromatic ring, accelerating reactions like cross-coupling or halogen exchange . Comparative data with non-fluorinated analogs show 2–3× faster reaction kinetics in palladium-mediated couplings .

Q. How do structural analogs of this compound inform its biological activity?

Structurally related compounds (e.g., 2-(3,5-difluorophenoxy)-2-methylpropan-1-amine hydrochloride) exhibit antimicrobial and anticancer activity due to fluorine-enhanced binding to enzyme active sites. Molecular docking studies predict this compound may inhibit viral polymerases (e.g., paramyxoviridae) by mimicking nucleoside triphosphates, though empirical validation is needed .

Q. How should researchers resolve contradictions in reported data (e.g., divergent reaction yields)?

Discrepancies often arise from:

- Substituent Positioning : Meta-fluorine vs. para-fluorine placement alters steric and electronic profiles, affecting reaction outcomes.

- Catalyst Purity : Trace metal contaminants (e.g., Pd in Co catalysts) may unintentionally drive side reactions.

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates differently than non-polar solvents (e.g., hexane). Systematic replication with controlled variables (e.g., anhydrous conditions, degassed solvents) is critical .

Eigenschaften

IUPAC Name |

tert-butyl-(3,5-difluorophenoxy)-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18F2OSi/c1-12(2,3)16(4,5)15-11-7-9(13)6-10(14)8-11/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZQUXRDXGBJVAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC(=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18F2OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.